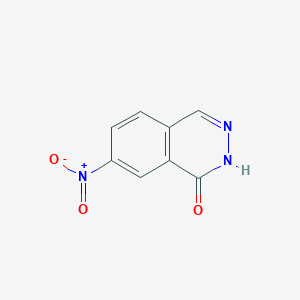

7-Nitrophthalazin-1(2h)-one

Description

Contextualization of Phthalazinone Chemistry within Contemporary Research

Phthalazinones are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in contemporary chemical research, particularly in the field of medicinal chemistry. thieme-connect.de The phthalazinone core is considered a "privileged scaffold" because it is a structural feature in many bioactive compounds. nih.gov These derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. thieme-connect.de

The versatility of the phthalazinone structure allows for the synthesis of a diverse library of compounds with varied biological targets. researchgate.netnih.gov A notable area of research is their application as enzyme inhibitors. For instance, certain phthalazinone derivatives are potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. thieme-connect.dejhoponline.com PARP inhibitors are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. jhoponline.comcancerworld.net The development of PARP inhibitors like Olaparib, which contains a phthalazinone moiety, represents a significant advancement in personalized cancer treatment. thieme-connect.denih.gov Beyond oncology, phthalazinones have been investigated for their potential as antitubercular agents, targeting enzymes essential for the survival of Mycobacterium tuberculosis. researchgate.netnih.gov The adaptability of the phthalazinone core continues to make it a valuable building block in the discovery of new therapeutic agents. lookchem.com

The Unique Role of the Nitro Group in Heterocyclic Chemical Biology

The nitro group (–NO₂) is a compact, electron-withdrawing functional group that plays a unique and significant role in the biological activity of heterocyclic compounds. Its strong electron-withdrawing nature can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as stability, solubility, and receptor binding affinity. chemicalregister.com

In the context of chemical biology, the nitro group is often considered a "pharmacophore" and, concurrently, a "toxicophore". Many nitro-containing compounds are prodrugs that require metabolic activation to exert their biological effects. This activation typically involves the reduction of the nitro group within cells to form reactive intermediates, such as nitro anion radicals and other reactive nitrogen species. chemicalregister.comnih.gov These reactive species can induce cellular damage and oxidative stress, which is the basis for the antimicrobial and antiparasitic activity of many nitroaromatic drugs. nih.gov For example, the antibacterial action of 5-nitroimidazole derivatives is attributed to the intracellular reduction of the nitro group, which leads to DNA damage in pathogenic microorganisms. nih.gov This mechanism allows for selective toxicity towards anaerobic or microaerophilic pathogens that possess the necessary nitroreductase enzymes. nih.gov The inclusion of a nitro group is a well-established strategy in drug design to create potent bioactive molecules. chemicalregister.comnih.gov

Historical Trajectories and Milestones in 7-Nitrophthalazin-1(2H)-one Research

While the precise first synthesis of this compound is not prominently documented in historical records, its development is rooted in the broader exploration of phthalazinone chemistry. The general synthesis of phthalazinones often involves the condensation of hydrazine (B178648) with phthalic acid derivatives, such as phthalic anhydride (B1165640). ontosight.ai The preparation of nitro-substituted phthalazinones follows from this, typically involving the nitration of the parent phthalazinone ring. thieme-connect.deontosight.ai

A significant milestone in the specific research trajectory of this compound is its identification as a useful synthetic intermediate. For example, it can be used as a starting material for the preparation of other substituted phthalazines, such as 1-chloro-7-nitrophthalazine, by reacting it with reagents like phosphorus oxychloride. thieme-connect.de This highlights its role as a building block for creating more complex molecules with potential pharmaceutical applications.

Another key milestone was the investigation of its biological activity. A 2019 study focusing on the development of new antitubercular agents synthesized a series of substituted phthalazinones and screened them for activity against Mycobacterium tuberculosis. researchgate.netnih.gov In this study, this compound was identified as a lead compound, demonstrating significant growth inhibitory activity with a Minimum Inhibitory Concentration (MIC) of 3 μM. researchgate.netnih.gov This discovery positioned the compound as a promising candidate for further development in the fight against tuberculosis.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 89898-94-2 |

| Molecular Formula | C₈H₅N₃O₃ |

| Molecular Weight | 191.15 g/mol |

| IUPAC Name | 7-nitro-2H-phthalazin-1-one |

| Topological Polar Surface Area | 87.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Source: Data compiled from chemical databases. chemicalregister.com

Table 2: Antitubercular Activity of Selected Phthalazinone Derivatives

| Compound | Target | Minimum Inhibitory Concentration (MIC) |

| This compound | Mycobacterium tuberculosis | 3 μM |

| 4-tert-Butylphthalazin-1(2H)-one | Mycobacterium tuberculosis | 3 μM |

| 7-((2-amino-6-(4-fluorophenyl)pyrimidin-4-yl)amino)-2-heptylphthalazin-1(2H)-one | Mycobacterium tuberculosis | 1.6 μM |

Source: Santoso, K. T., et al. (2019). Synthesis and Investigation of Phthalazinones as Antitubercular Agents. Chemistry–An Asian Journal. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKJRZYVWWMGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298879 | |

| Record name | 7-nitrophthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89898-94-2 | |

| Record name | 89898-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-nitrophthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 7 Nitrophthalazin 1 2h One

Direct Synthesis Approaches to the 7-Nitrophthalazin-1(2H)-one Core

The construction of the fundamental this compound structure can be achieved through two primary synthetic routes: the condensation of appropriately substituted precursors and the direct nitration of a pre-existing phthalazinone ring system.

Precursor-Based Cyclocondensation Strategies

The most prevalent method for synthesizing the phthalazinone core involves the cyclocondensation of a 1,2-dicarbonyl compound with hydrazine (B178648) or its derivatives. thieme-connect.de In the context of this compound, this strategy would typically start with a nitro-substituted phthalic acid derivative. For instance, the reaction of 4-nitrophthalic acid with hydrazine hydrate (B1144303) under reflux conditions leads to the formation of the desired this compound. This approach allows for the direct incorporation of the nitro group at the desired position from the outset.

Another precursor-based method involves the condensation of 2-formylbenzoic acid with hydrazine hydrate. thieme-connect.de To obtain the 7-nitro derivative, a nitro-substituted 2-formylbenzoic acid would be the required starting material. The reaction proceeds by heating a mixture of the acid, hydrazine hydrate, and a base like sodium acetate (B1210297) in an aqueous solution. thieme-connect.de

Table 1: Examples of Precursor-Based Cyclocondensation Reactions

| Starting Material | Reagents | Product | Reference |

| 4-Nitrophthalic Acid | Hydrazine Hydrate | This compound | ontosight.ai |

| 2-Formylbenzoic Acid | Hydrazine Hydrate, Sodium Acetate | Phthalazin-1(2H)-one | thieme-connect.de |

Note: Specific conditions and yields for the synthesis of this compound via this method require further investigation of specific literature, but the general principles are well-established.

Targeted Nitration of Phthalazinone Scaffolds

An alternative strategy for the synthesis of this compound involves the direct nitration of the parent phthalazinone molecule. ontosight.ai This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring of the phthalazinone core. The position of nitration is directed by the existing functional groups on the ring. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The conditions, including temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration or side reactions. This method is advantageous when the parent phthalazinone is readily available.

Functionalization and Derivatization Strategies for this compound

The this compound molecule serves as a versatile platform for further chemical modifications, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Regioselective Substitution Reactions on the Phthalazinone Ring System

The phthalazinone ring system is amenable to various regioselective substitution reactions, allowing for the introduction of different functional groups at specific positions. nih.govyoutube.comrsc.orgrsc.org The presence of the nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution, while the lactam function can also be targeted for modification. For instance, the hydrogen at the 2-position of the phthalazinone ring can be substituted with various alkyl or aryl groups.

A study on the synthesis of 2- and 7-substituted phthalazinones demonstrated that a range of functional groups could be introduced, leading to compounds with antitubercular activity. researchgate.netnih.gov While the specific reactions on this compound were not detailed, the general principles of N-alkylation and other substitutions are applicable.

Palladium-Catalyzed Coupling Reactions for Amine Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for forming carbon-nitrogen bonds. nih.govrsc.orgmit.eduuwindsor.canih.gov This methodology can be employed to introduce primary and secondary amines at specific positions on the phthalazinone ring system. To achieve this, a halo-substituted phthalazinone precursor is typically required. For instance, if the nitro group in this compound were to be replaced by a halogen, this position would become a prime site for palladium-catalyzed amination.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions. uwindsor.ca Ligands such as BrettPhos and RuPhos have shown broad applicability in coupling functionalized aryl halides with a wide range of amines. nih.govrsc.org This approach offers a highly versatile route to a diverse library of amino-substituted phthalazinone derivatives.

Table 2: Key Components in Palladium-Catalyzed Amination

| Component | Examples | Role in Reaction | Reference |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst | mit.eduuwindsor.ca |

| Ligand | BrettPhos, RuPhos, DPEphos | Stabilizes and activates the catalyst | nih.govrsc.orgmit.edu |

| Base | NaOt-Bu, LHMDS | Promotes the reaction by deprotonating the amine | nih.gov |

| Solvent | Toluene, Dioxane | Provides the reaction medium | uwindsor.ca |

Formation of Hybrid Molecular Architectures Incorporating this compound Moieties

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a promising strategy in drug discovery. nih.gov The this compound moiety can serve as a key building block in the construction of such hybrid molecules. For example, it can be linked to other heterocyclic systems or bioactive scaffolds to create novel compounds with potentially synergistic or multi-target activities.

A study on the synthesis of 2- and 7-substituted phthalazinones identified a lead compound, 7-((2-amino-6-(4-fluorophenyl)pyrimidin-4-yl)amino)-2-heptylphthalazin-1(2H)-one, which exemplifies the creation of a hybrid molecule by linking a pyrimidine (B1678525) moiety to the phthalazinone core. researchgate.netnih.gov Although this specific example does not start from this compound, the synthetic principles of linking different molecular fragments are transferable. The nitro group of this compound could be reduced to an amine, which could then be used as a handle for coupling with other molecules.

Green Chemistry and Sustainable Synthetic Pathways for this compound

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. In the context of synthesizing this compound, green chemistry principles aim to reduce waste, eliminate the use of hazardous solvents and reagents, and improve energy efficiency. Key strategies include the use of solid-state reactions and solvent-free conditions, which offer significant advantages over traditional synthetic routes. These approaches not only minimize the environmental footprint but also can lead to higher yields, shorter reaction times, and simplified purification processes. researchgate.netijrpr.com

Solid-State Organic Reactions for Phthalazinone Synthesis

Solid-state organic reactions (SSOR), conducted in the absence of a solvent, represent a significant advancement in green synthesis. researchgate.net These reactions are often initiated by grinding, heating, or microwave irradiation, and can lead to unique reactivity and selectivity compared to solution-phase chemistry. researchgate.netsci-hub.se

One notable solid-state approach for the synthesis of the phthalazinone scaffold involves the condensation of phthalic anhydrides with acid hydrazides. sci-hub.se A strategy introduced by Mogilaiah et al. utilizes p-toluene sulphonic acid (pTSA) as a catalyst for the condensation of phthalic anhydride (B1165640) and an appropriate hydrazide in the solid state. sci-hub.se This method is characterized by its simplicity, rapid reaction times, and the absence of side products. sci-hub.se

Adapting this solid-state methodology for the synthesis of this compound would involve the reaction of 4-nitrophthalic anhydride with hydrazine hydrate. The reaction, performed by grinding the reactants together, potentially with a catalytic amount of a solid acid like p-TSA, would proceed via a cyclocondensation mechanism to yield the target compound. The solid-phase nature of the product simplifies its isolation, often requiring only minimal purification. google.com

Table 1: Proposed Solid-State Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst (optional) | Reaction Type | Product | Advantage |

| 4-Nitrophthalic Anhydride | Hydrazine Hydrate | p-Toluene Sulphonic Acid | Solid-State Grinding | This compound | Simple, fast, high purity, solvent-free. sci-hub.se |

This solid-state approach aligns with the core principles of green chemistry by eliminating the need for volatile and often toxic organic solvents, thus reducing chemical waste and environmental impact. ijrpr.com

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental hazards and costs associated with solvent use, recovery, and disposal. ijrpr.com Recent research has demonstrated highly efficient, catalyst-free, and solvent-free methods for producing phthalazinone derivatives with nearly quantitative yields. acs.org

A prominent example is the two-component [4+2] cyclocondensation of 2-carboxybenzaldehydes or 2-acyl-benzoic acids with substituted hydrazines. acs.org This procedure is notable for its high atom economy, short reaction times (20–60 minutes), and mild reaction temperatures. researchgate.netacs.org The reaction proceeds cleanly, and the products are often of high purity, requiring only simple crystallization. acs.org For the synthesis of this compound, this would involve reacting 2-carboxy-4-nitrobenzaldehyde with hydrazine under solvent-free conditions. The reaction's efficiency is largely independent of the electronic nature of the substituents, suggesting that the nitro group would be well-tolerated. acs.org

Table 2: Catalyst-Free and Solvent-Free Synthesis of Substituted Phthalazinones

| Entry | 2-Acylbenzoic Acid Derivative | Hydrazine | Conditions | Yield (%) | Reference |

| 1 | 2-Carboxybenzaldehyde | Phenylhydrazine | 80 °C, 20 min | 99 | acs.org |

| 2 | 2-Carboxy-4-nitrobenzaldehyde | Phenylhydrazine | 80 °C, 30 min | 99 | acs.org |

| 3 | 2-Carboxybenzaldehyde | Hydrazine Hydrate | 80 °C, 30 min | 98 | acs.org |

| 4 | 2-Benzoyl-4-nitrobenzoic acid | Phenylhydrazine | 120 °C, 60 min | 98 | acs.org |

This table is adapted from research on general phthalazinone synthesis to illustrate the applicability to nitro-substituted analogues. acs.org

Other environmentally conscious methodologies include water-mediated synthesis. tandfonline.comtandfonline.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient, eco-friendly method for synthesizing 2-(substituted phenyl) phthalazin-1(2H)-ones uses oxalic acid as an inexpensive and biodegradable catalyst in water. tandfonline.comtandfonline.com This approach offers simplicity, short reaction times, and high yields (95–98%). tandfonline.com

Furthermore, multicomponent reactions (MCRs) are gaining traction as sustainable synthetic tools because they combine waste prevention with step economy. rsc.orgnih.gov Ruthenium-catalyzed MCRs, for instance, can produce functionalized phthalazinones while generating only water as a byproduct, highlighting the atom-economical and green nature of such transformations. rsc.org These advanced methodologies provide a robust framework for the sustainable production of this compound and related heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of 7 Nitrophthalazin 1 2h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. For 7-Nitrophthalazin-1(2H)-one, NMR provides critical information on the connectivity of atoms, the electronic environment of each nucleus, and the compound's three-dimensional structure.

The ¹H NMR spectrum of a 7-nitrophthalazinone analogue is expected to show distinct signals for the aromatic protons. Due to the electron-withdrawing nature of the nitro group and the carbonyl group, these protons would resonate at downfield chemical shifts, typically between 7.5 and 9.0 ppm. The proton on the C4 position would likely appear as a singlet, while the three protons on the nitro-substituted ring would exhibit a complex splitting pattern (e.g., doublet, doublet of doublets) based on their ortho, meta, and para coupling interactions. The N-H proton of the lactam ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. researchgate.net

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon (C1) appearing significantly downfield (>160 ppm). Aromatic carbons would resonate in the 120-150 ppm range, with carbons directly attached to the nitro group or the heterocyclic nitrogen atoms showing distinct chemical shifts. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.)

While 1D NMR provides essential information, complex spin systems and signal overlap can lead to ambiguity. Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals in this compound. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H5, H6, and H8), allowing for the unambiguous tracing of the proton connectivity around the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This would allow for the direct assignment of the protonated aromatic carbons (C5, C6, C8) and the C4 carbon by correlating them to their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the N-H proton would show a correlation to the C1 carbonyl carbon and the C8a bridgehead carbon, while the H4 proton would show correlations to C1, C4a, and C8a, confirming the core ring structure. youtube.com

The Nuclear Overhauser Effect (NOE) arises from the through-space dipolar coupling between nuclei and is observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. ipb.pt NOE measurements, often performed using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, are vital for conformational analysis.

For this compound, a key application of NOESY would be to confirm the spatial relationship between protons on different rings. For example, an NOE correlation between the N-H proton and the H8 proton would provide strong evidence for the planar conformation of the bicyclic system. The absence or presence of specific NOEs helps to build a three-dimensional model of the molecule as it exists in solution.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) yields information about the structure, conformation, and packing of molecules in their crystalline form. nih.gov This is particularly important in pharmaceutical sciences, where polymorphism—the ability of a compound to exist in multiple crystalline forms—can significantly impact a drug's physical properties.

For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments could be employed. nih.govacs.org These techniques can distinguish between different polymorphs, which would manifest as different chemical shifts due to variations in the local electronic environment and intermolecular interactions in the crystal lattice. Furthermore, ssNMR can be used to probe C-N connectivity directly, which is valuable for differentiating isomers of complex heterocyclic systems. iastate.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

The FT-IR spectrum is expected to show strong, characteristic absorption bands. A prominent band around 1650-1670 cm⁻¹ would be attributed to the C=O stretching vibration of the cyclic amide (lactam) group. The N-H stretching vibration would appear as a broad band in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C ring stretching modes would be observed between 1450 and 1600 cm⁻¹. Crucially, the nitro group (NO₂) would give rise to two strong, characteristic bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, making it an excellent technique for analyzing the core structure. researchgate.net The symmetric stretch of the nitro group is also typically strong in the Raman spectrum.

To achieve a definitive assignment of the numerous vibrational bands in the FT-IR and Raman spectra, experimental data is often compared with theoretical calculations. arxiv.org Using computational methods like Density Functional Theory (DFT), the vibrational frequencies and intensities for the optimized molecular structure of this compound can be calculated. nih.gov

The calculated frequencies are often scaled by an empirical factor to better match the experimental values, correcting for anharmonicity and basis set limitations. nih.gov A Potential Energy Distribution (PED) analysis is then performed, which breaks down each calculated vibrational mode into contributions from individual internal coordinates (e.g., bond stretching, angle bending). This allows for the confident assignment of complex, mixed vibrational modes to the observed experimental bands in the FT-IR and Raman spectra. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its elemental formula, and elucidate its structure through the analysis of fragmentation patterns.

For this compound (C₈H₅N₃O₃), the calculated monoisotopic molecular weight is approximately 191.0331 g/mol . A high-resolution mass spectrometry (HRMS) experiment, such as electrospray ionization-time of flight (ESI-TOF), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 192.0404.

Upon ionization, particularly with a high-energy technique like electron ionization (EI), the molecular ion will undergo characteristic fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of NO₂: A neutral loss of the nitro group (46 Da), leading to a fragment ion at m/z 145.

Loss of NO: A loss of nitric oxide (30 Da), resulting in an ion at m/z 161.

Loss of CO: Cleavage of the carbonyl group (28 Da) from the molecular ion or subsequent fragments. For example, loss of CO from the m/z 145 fragment would yield an ion at m/z 117.

Ring Cleavage: Further fragmentation of the heterocyclic and aromatic rings can occur, leading to smaller, stable charged species.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion (e.g., the molecular ion) and fragment it further, providing unambiguous confirmation of fragmentation pathways and enhancing structural confidence. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide high resolving power and mass accuracy. nih.gov This precision allows for the differentiation between ions with very similar nominal masses, leading to a confident molecular formula assignment. nih.govthermofisher.com

For instance, in the analysis of phthalazinone derivatives, HRMS can distinguish the desired product from potential impurities that may differ by only a fraction of a mass unit. The high mass accuracy, often in the sub-ppm range, significantly reduces the number of possible elemental compositions for a given m/z value, thereby increasing the certainty of the identification. nih.gov

Table 1: Illustrative HRMS Data for a Phthalazinone Derivative

| Parameter | Value |

| Measured m/z | 356.08830 [M+H]⁺ |

| Calculated m/z for C₁₈H₁₈N₃OS₂ | 356.08858 [M+H]⁺ |

| Mass Accuracy (ppm) | -0.79 |

| Molecular Formula | C₁₈H₁₈N₃OS₂ |

This interactive table showcases hypothetical HRMS data for a phthalazinone analogue, demonstrating the high accuracy of the technique.

Tandem Mass Spectrometry (MS/MS) for Fragment Characterization and Impurity Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of this compound and its analogues by analyzing their fragmentation patterns. ijcap.in In an MS/MS experiment, precursor ions of the target molecule are selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then analyzed by a second mass analyzer. nih.gov This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. ijcap.in

The fragmentation pathways can reveal key structural motifs within the molecule. For phthalazinone derivatives, characteristic losses, such as the nitro group (NO₂) or parts of substituent chains, can be observed. By piecing together the fragmentation data, the connectivity of the atoms within the molecule can be inferred.

Furthermore, MS/MS is invaluable for the identification and characterization of impurities. beilstein-journals.org Even at low concentrations, impurities can be separated from the main component by the first mass analyzer and their fragmentation patterns can be studied to determine their structures. This is crucial for ensuring the purity and quality of the synthesized compound. beilstein-journals.org

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Putative Fragment Structure |

| 192.03 | 146.04 | 46 | Loss of NO₂ |

| 192.03 | 118.04 | 74 | Loss of NO₂ and CO |

| 192.03 | 91.05 | 101 | Further fragmentation |

This interactive table presents a hypothetical fragmentation pattern for this compound, illustrating how different fragments can be identified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. longdom.org For non-volatile compounds like many phthalazinone derivatives, chemical derivatization is often employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. jfda-online.comactascientific.com Derivatization reactions, such as silylation or acylation, can target functional groups like the N-H group in the phthalazinone ring. jfda-online.com

The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS is particularly useful for separating and identifying isomers and for quantifying the components of a mixture. mdpi.com The retention time from the GC provides an additional layer of identification beyond the mass spectrum.

Table 3: Example of GC-MS Data for a Derivatized Phthalazinone Analogue

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

| TMS-derivative of a phthalazinone | 12.5 | [M]⁺, [M-15]⁺, [M-73]⁺ |

This interactive table provides a hypothetical example of GC-MS data for a derivatized phthalazinone, highlighting the key analytical parameters.

X-ray Crystallography for Absolute Structure and Conformational Insights

The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. wikipedia.org The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined. cam.ac.uk This allows for the unambiguous determination of the absolute structure, including the stereochemistry if applicable. X-ray crystallography can also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the crystal packing and solid-state properties of the compound.

Table 4: Illustrative Crystallographic Data for a Phthalazinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Z | 4 |

This interactive table presents hypothetical crystallographic data for a phthalazinone derivative, outlining the key parameters that define its crystal structure.

Electron Diffraction (ED) for Microcrystalline Samples and Direct Structural Information

Electron diffraction (ED) is an increasingly important technique for the structural elucidation of micro- and nanocrystalline materials that are too small for single-crystal X-ray diffraction. researchgate.net Utilizing a beam of electrons instead of X-rays, ED can provide direct structural information from very small crystals. nih.gov The strong interaction of electrons with matter allows for the collection of diffraction data from sub-micrometer sized crystals. nih.gov

For novel analogues of this compound that may only be available as microcrystalline powders, ED offers a viable path to structure determination. The technique can provide information on the unit cell parameters and symmetry, and in favorable cases, a complete three-dimensional structure can be solved.

Hyphenated Analytical Techniques for Comprehensive Chemical Profiling

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the comprehensive chemical profiling of complex mixtures containing this compound and its analogues. saspublishers.comijnrd.org These techniques provide a powerful means to separate, identify, and quantify the components of a sample. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a prominent example, combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry. longdom.org This is particularly useful for analyzing non-volatile and thermally labile compounds without the need for derivatization. Different LC methods, such as reversed-phase or normal-phase chromatography, can be employed to separate the parent compound from its impurities, metabolites, or degradation products. The mass spectrometer then provides structural information for each separated component. Other hyphenated techniques like LC-NMR and CE-MS also offer unique advantages for comprehensive analysis. ajrconline.org

Based on a thorough review of the available scientific literature, detailed computational chemistry studies specifically focused on this compound are not publicly available. Research employing the requested computational methods—Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), molecular docking, and molecular dynamics simulations—has been conducted on the broader class of phthalazinone derivatives and other nitro-containing heterocyclic compounds. However, specific data points, such as optimized geometries, electronic transition wavelengths, binding affinities with specific macromolecules, or conformational analyses for this compound itself, are not present in the reviewed sources.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline for this specific compound. Generating content for the specified sections without foundational research data would lead to speculation and inaccuracy. Further experimental and computational research is required to elucidate the specific properties and interactions of this compound.

Computational Chemistry Applications in 7 Nitrophthalazin 1 2h One Research

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

In silico ADME predictions are computational models used to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates that are likely to fail due to poor ADME profiles. For the phthalazinone class of compounds, including 7-Nitrophthalazin-1(2H)-one, various software and web-based tools are employed to assess these characteristics.

Key Predicted ADME Parameters:

Researchers utilize platforms like SwissADME, pkCSM, and ADMETLab to evaluate a compound's drug-likeness based on several key physicochemical and pharmacokinetic parameters. nih.govfrontiersin.org These predictions help to ascertain whether a molecule is likely to be orally bioavailable and possess favorable distribution and clearance properties.

Lipinski's Rule of Five: This rule is a cornerstone for predicting oral bioavailability. nih.gov It states that a compound is more likely to be orally absorbed if it meets the following criteria: a molecular weight of less than 500 g/mol , no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a Log P (a measure of lipophilicity) value not greater than 5. nih.gov

Absorption: Computational models predict parameters like water solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and human intestinal absorption (HIA).

Distribution: Key predictions include the volume of distribution (VD), plasma protein binding (PPB), and blood-brain barrier (BBB) permeability. frontiersin.org A low VD suggests the compound remains primarily in the bloodstream, while a high VD indicates distribution into tissues. High plasma protein binding can limit the amount of free drug available to exert its effect. frontiersin.org

Metabolism: A crucial aspect is the prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing the majority of drugs. researchgate.net Models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4), which is critical for assessing potential drug-drug interactions. researchgate.net

Excretion: Predictions in this area often focus on total clearance and potential interactions with renal transporters.

In studies of various phthalazine (B143731) derivatives, in silico tools have been used to generate ADMET profiles. For instance, a study on novel phthalazine derivatives designed as VEGFR-2 inhibitors reported good in silico ADMET profiles for their lead compounds when compared to the established drug sorafenib. nih.govrsc.org These analyses provide a theoretical framework for assessing the drug-like potential of new analogs, a process directly applicable to this compound.

Table 1: Representative In Silico ADME Predictions for Phthalazinone Derivatives This table is a composite representation based on typical parameters evaluated for phthalazinone analogs in referenced literature. nih.govrsc.org

| Parameter | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's Rule) |

| Log P | < 5 | Optimal lipophilicity (Lipinski's Rule) |

| Hydrogen Bond Donors | ≤ 5 | Good oral bioavailability (Lipinski's Rule) |

| Hydrogen Bond Acceptors | ≤ 10 | Good oral bioavailability (Lipinski's Rule) |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral administration |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the gut wall |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No/Yes | Determines if the compound can act on the CNS |

| P-glycoprotein Substrate | No | Less susceptible to efflux pumps, improving bioavailability |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug interactions with CYP2D6 substrates |

| CYP3A4 Inhibitor | No | Low risk of drug interactions with CYP3A4 substrates |

| Excretion |

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving these relationships. longdom.org QSAR models establish a mathematical correlation between the chemical features of a series of compounds and their measured biological activities. longdom.org

For the phthalazinone scaffold, QSAR studies have been instrumental in identifying key structural features that influence their activity as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), a target in cancer therapy. researchgate.netuq.edu.au

QSAR Modeling Process:

Dataset Collection: A series of phthalazinone analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. longdom.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts, topological indices) or 3D descriptors (e.g., steric and electrostatic fields). longdom.org

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links a subset of these descriptors to the biological activity. longdom.orglongdom.org

Validation: The predictive power of the QSAR model is rigorously validated using internal and external sets of compounds to ensure its reliability.

A QSAR study on phthalazinone derivatives as PARP-1 inhibitors identified that factors like electronegativity, hydrophobicity, and the presence of bulky substituents were well-correlated with inhibitory activity. researchgate.net Such models allow researchers to predict the activity of new, unsynthesized compounds and to prioritize which derivatives to synthesize next. For this compound, a QSAR model could elucidate the quantitative impact of the nitro group at the 7-position on its target affinity. The model could help determine if this substitution is beneficial and guide further modifications to either enhance potency or improve other properties like selectivity. nih.gov

Table 2: Key Descriptors in Phthalazinone QSAR Models for PARP Inhibition This table summarizes physicochemical parameters identified as significant in QSAR studies of phthalazinone derivatives. researchgate.netuq.edu.au

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

|---|---|---|

| Electronic | Electronegativity | Modulates interactions with the enzyme's active site. |

| Steric | Molar Refractivity | Relates to the size and polarizability of substituents; can impact binding pocket fit. |

| Hydrophobic | Log P | Affects both membrane permeability and hydrophobic interactions within the binding site. |

| Topological | Wiener Index | Describes molecular branching, which can influence receptor fit and solubility. |

These computational SAR approaches provide deep insights into the drug-receptor interactions at a molecular level, guiding the rational design of more potent and selective analogs based on the this compound scaffold.

Mechanistic Elucidation of Biological Actions of 7 Nitrophthalazin 1 2h One Derivatives

Identification of Molecular Targets and Enzyme Inhibition Kinetics

The phthalazin-1(2H)-one scaffold is a versatile structure in medicinal chemistry, with derivatives demonstrating the ability to interact with a wide range of biological targets. nih.gov These interactions are central to their pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial effects. nih.govlongdom.org The mechanistic basis for these actions often lies in the specific inhibition of key enzymes or binding to cellular receptors.

Interference with Metabolic Pathways

Derivatives of 7-Nitrophthalazin-1(2H)-one engage with crucial metabolic pathways, demonstrating their potential to disrupt the cellular processes of pathogens and diseased cells.

NADH Oxidation: A series of 2- and 7-substituted phthalazinones have been investigated for their antitubercular properties, with studies assessing their impact on the mycobacterial respiratory chain. researchgate.net Research into these compounds included the measurement of NADH oxidation rates in inverted membrane vesicles (IMVs) from Mycobacterium tuberculosis. The data indicated that while some phthalazinones showed growth inhibitory activity, their direct impact on the basal rate of NADH oxidation by IMVs varied, suggesting that interference with this specific metabolic step is dependent on the substitution pattern of the phthalazinone core. researchgate.net

Ergosterol Synthesis: The ergosterol biosynthesis pathway is a critical target for antifungal agents. researchgate.netmdpi.com Phthalazinone derivatives have been identified as potent enhancers of the antifungal activity of azole drugs, such as fluconazole, which act by inhibiting the key enzyme sterol 14α-demethylase in this pathway. nih.gov Certain phthalazinone and isoquinolone analogues exhibit powerful synergistic activity with fluconazole against Candida albicans, including resistant clinical isolates. nih.govresearchgate.net This suggests that these derivatives interfere with the ergosterol pathway, although the exact mechanism may differ from direct enzyme inhibition and could involve modulating fungal resistance mechanisms.

Inhibition of Key Enzymes

The biological effects of phthalazinone derivatives are frequently linked to their ability to inhibit specific enzymes with high potency and selectivity.

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to diabetic complications. nih.gov Phthalazinone derivatives have been developed as inhibitors of this enzyme. Zopolrestat, a notable phthalazinone derivative, has been investigated in clinical trials for its potential to prevent diabetic complications like retinopathy and neuropathy through aldose reductase inhibition. nih.gov

Phosphodiesterases (PDEs): Inhibitors of phosphodiesterase 4 (PDE4) are recognized as an important class of anti-inflammatory drugs. nih.gov A series of 2-substituted phthalazinone derivatives have been synthesized and shown to be potent PDE4 inhibitors, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. nih.govgoogle.com Furthermore, the tetrahydrophthalazinone derivative NPD-008 has been identified as an inhibitor of cAMP phosphodiesterases in trypanosomatids, the parasites responsible for Chagas disease and leishmaniasis. nih.gov Inhibition of these PDEs by NPD-008 leads to a dose-dependent increase in intracellular cAMP levels in the parasites, validating PDEs as a key target for the antitrypanosomatid activity of this class of compounds. nih.govasm.org

Glutathione S-transferases (GSTs): While direct inhibition of Glutathione S-transferases (GSTs) by phthalazinone derivatives is not extensively detailed in the available literature, structurally related nitroaromatic compounds are known to be potent GST inhibitors. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) acts as a suicide inhibitor for GSTs, binding to the active site and triggering apoptosis in tumor cells. google.com This mechanism of action for a nitro-containing heterocyclic compound suggests a potential avenue of activity for 7-nitrophthalazinone derivatives.

Dihydroorotate Dehydrogenase (DHODH): Inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, is a therapeutic strategy for cancer and autoimmune diseases. Although DHODH is a known target for various heterocyclic compounds, specific inhibitory activity by phthalazinone derivatives is not prominently featured in the reviewed research.

DNA Gyrase and Topoisomerase II: DNA gyrase and other topoisomerases are essential enzymes for DNA replication and are validated targets for antibacterial and anticancer agents. mdpi.com Phthalazine (B143731) derivatives have been identified as potential DNA gyrase inhibitors through docking studies. researchgate.net More specifically, certain novel phthalazine derivatives have been shown to act as potent inhibitors of Topoisomerase II (Topo II) and as DNA intercalating agents. nih.gov One study found that compound 9d, a phthalazine derivative, inhibited the Topo II enzyme with an IC50 value of 7.02 µM. nih.gov Oxadiazol-phthalazinone derivatives have also been shown to reduce the concentration of Topo II in cancer cells. nih.govrsc.org

MurD Ligase: MurD ligase is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibiotics. However, the available research does not indicate that phthalazinone derivatives have been specifically investigated as inhibitors of this enzyme.

| Derivative Class | Enzyme Target | Key Findings | IC50 Values |

|---|---|---|---|

| Phthalazinone | Aldose Reductase | Zopolrestat investigated for prevention of diabetic complications. nih.gov | N/A |

| 2-Substituted Phthalazinones | Phosphodiesterase 4 (PDE4) | Potent inhibition of PDE4 and suppression of TNF-α. nih.gov | N/A |

| Tetrahydrophthalazinone (NPD-008) | Trypanosoma cruzi Phosphodiesterases (PDEs) | Activity against different forms and strains of T. cruzi. nih.gov | EC50: 6.6 to 39.5 µM |

| Phthalazine Derivative (Compound 9d) | Topoisomerase II | Potent enzymatic inhibition and DNA intercalation. nih.gov | 7.02 µM |

| Oxadiazol-phthalazinones (1, 2e) | Topoisomerase II | Reduced enzyme concentration in HepG2 cells. nih.gov | N/A |

| Phthalazinone-Dipeptide (12b) | VEGFR-2 | Potent inhibition compared to sorafenib. nih.gov | 17.8 nM |

| Phthalazine Derivative (2g) | VEGFR-2 | Potent activity against MCF-7 cancer cells. nih.gov | 0.15 µM |

| Phthalazine Derivative (4a) | VEGFR-2 | Potent activity against Hep G2 cancer cells. nih.gov | 0.09 µM |

Receptor Binding Affinity and Ligand-Receptor Interactions

Phthalazinone derivatives have been designed as ligands for various G-protein coupled receptors (GPCRs), demonstrating their potential in neurological and immunological therapies. researchgate.net

GPCRs and Histamine Receptors: Allergic rhinitis is associated with the release of histamine, which acts on histamine receptors. Phthalazinone-based compounds have been developed as potent human histamine H1 and H3 receptor antagonists for the treatment of this condition. nih.govnih.gov For example, amide 3g, a pyrrolidine amide with a phthalazinone scaffold, was found to be equipotent with the clinical standard azelastine (pA2 of 10.0 vs 9.7) and showed over 1000-fold selectivity for the H1 receptor over H2, H3, and H4 receptors. nih.gov

Adenosine Receptors: Adenosine receptors are another class of GPCRs for which phthalazinone derivatives have been developed as ligands. researchgate.net While specific binding affinity data for phthalazinone derivatives were not detailed in the provided search results, the development of adenosine derivatives as selective ligands for A1, A2A, A2B, and A3 subtypes is an active area of research, with some compounds showing nanomolar affinity. nih.govmdpi.com

Dopamine and Serotonin Receptors: The phthalazinone scaffold has also been utilized to develop ligands for dopamine and serotonin receptors, highlighting its potential utility in developing treatments for psychiatric and neurological disorders. researchgate.net

| Compound | Receptor Target | Assay Type | Potency (pA2) | Selectivity |

|---|---|---|---|---|

| Amide 3g | Human Histamine H1 | Functional Antagonism | 10.0 | >1000-fold vs H2, H3, H4 |

| Amide 3e | Human Histamine H1 | Functional Antagonism | 9.9 | N/A |

| Amide 9g | Human Histamine H1 | Functional Antagonism | 9.7 | N/A |

| Azelastine (Reference) | Human Histamine H1 | Functional Antagonism | 9.7 | N/A |

| Compound 56a | Human Histamine H1 / H3 | Functional / Binding | pA2 (H1) = 9.1 / pKi (H3) = 9.6 | Dual Ligand |

| Compound 56b | Human Histamine H1 / H3 | Functional / Binding | pA2 (H1) = 8.9 / pKi (H3) = 9.5 | Dual Ligand |

Cellular Mechanisms and Pathways of Action

The interaction of this compound derivatives with their molecular targets initiates a cascade of cellular events, ultimately leading to defined biological outcomes such as programmed cell death or the modulation of critical signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism for the anticancer activity of phthalazinone derivatives is the induction of apoptosis and the disruption of the normal cell cycle. Several studies have demonstrated that these compounds can arrest cell proliferation and trigger programmed cell death in various cancer cell lines.

Novel oxadiazol-phthalazinone derivatives have shown significant and selective anti-proliferative activity against liver (HepG2) and breast (MCF7) cancer cells. rsc.org The most active of these compounds were found to arrest cell cycle progression and induce apoptosis. nih.govrsc.org This was evidenced by an increase in the expression of the tumor suppressor protein p53 and caspase 3, alongside a downregulation of cyclin-dependent kinase 1 (cdk1). nih.gov Similarly, other phthalazine-based derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells, with one compound increasing apoptosis by 21.7-fold and causing cell cycle arrest in the S-phase. nih.govresearchgate.net

| Derivative Class | Cell Line | Activity (IC50) | Mechanism |

|---|---|---|---|

| Oxadiazol-phthalazinones (1, 2e, 7c-e) | HepG2 (Liver Cancer) | 5.5–15 µM | Cell cycle arrest, Apoptosis induction, p53 & Caspase 3 elevation. nih.govrsc.org |

| MCF-7 (Breast Cancer) | 5.5–15 µM | ||

| Phthalazinone-Dipeptide (12b) | HCT-116 (Colon Cancer) | 0.32 µM | S-phase arrest, 21.7-fold increase in apoptosis. researchgate.net |

| Phthalazinone-Hydrazone (13c) | HCT-116 (Colon Cancer) | 0.64 µM | Apoptosis induction. researchgate.net |

Modulation of Signal Transduction Pathways

Phthalazinone derivatives can modulate various signal transduction pathways that are often dysregulated in diseases like cancer.

JNK-GSTP1-1 complex dissociation: The c-Jun N-terminal kinase (JNK) signaling pathway is regulated by interactions with Glutathione S-Transferase P1-1 (GSTP1-1). nih.gov The dissociation of this complex leads to JNK activation and can trigger apoptosis. While not demonstrated specifically for phthalazinones, the nitroaromatic compound NBDHEX induces apoptosis in tumor cells precisely through this mechanism. google.com Given the structural feature of a nitro group on an aromatic system, this represents a plausible mechanism for 7-nitrophthalazinone derivatives.

In addition to this specific interaction, phthalazinone derivatives have been shown to inhibit other key signaling molecules. For example, oxadiazol-phthalazinones can reduce the concentration of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov Other derivatives are potent inhibitors of poly ADP ribose polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy. nih.govnih.govuq.edu.au The inhibition of these kinases and enzymes disrupts DNA repair, angiogenesis, and cell survival signals, contributing to the anticancer effects of these compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding the molecular features that govern their biological actions. These studies involve systematically modifying the chemical structure of the parent compound and assessing the resulting impact on its biological activity.

Correlating Structural Modifications with Biological Response

The phthalazin-1(2H)-one core is recognized as a privileged scaffold in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives, including anticancer effects. nih.gov Modifications at various positions of the phthalazinone ring system have been shown to significantly influence the biological response.

For instance, the introduction of different substituents on the phthalazinone scaffold can modulate the anticancer activity. Studies on related phthalazinone derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group, can impact the compound's potency. nih.govnih.gov In a series of novel phthalazin-1(2H)-one derivatives bearing a dithiocarbamate moiety, analogues with a nitro group at the para-position of a benzyl substituent exhibited moderate inhibitory activity against the MCF-7 breast cancer cell line. nih.gov This suggests that the electronic properties of the substituents play a role in the biological activity.

Furthermore, the position of substitution on the phthalazinone core is critical. The N2 and C4 positions have been identified as important for modulating the anticancer activity of the phthalazinone core. nih.gov While specific SAR studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles derived from related analogues can provide valuable insights. For example, the presence of a halogen as an electron-withdrawing group has been noted as being important for enhancing anticancer potential in other heterocyclic compounds. researchgate.net

The following table summarizes the impact of certain structural modifications on the anticancer activity of phthalazinone derivatives, based on findings from related compounds.

| Compound Series | Structural Modification | Effect on Anticancer Activity | Target Cell Line |

| Phthalazinone-dithiocarbamate hybrids | Replacement of benzyl with propargyl group | Significant improvement in antiproliferative activity | MCF-7 |

| Phthalazinone-dithiocarbamate hybrids | S-benzyl analogues with a nitro group at the para-position | Moderate inhibitory activity | MCF-7 |

Pharmacophore Mapping and Ligand Efficiency Analysis

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For phthalazinone derivatives, pharmacophore models have been developed to understand their interaction with biological targets.

A ligand-based pharmacophore model for a series of phthalazinone analogs identified several key features necessary for their activity. researchgate.net The best-developed pharmacophore model consisted of six features: three hydrophobic spheres and three hydrogen bond acceptors. researchgate.net This model was constructed based on the common features of the most active compounds in the series. researchgate.net The ability of a compound to fit this pharmacophore model correlated with its biological activity. For example, a potent compound in the series was found to fit all six features of the pharmacophore, while an inactive compound failed to match one of the hydrophobic features. researchgate.net

While a specific pharmacophore model for this compound is not explicitly available in the search results, the general model for phthalazinones provides a framework for understanding its potential interactions. The nitro group at the 7-position would likely contribute to the electronic and steric properties of the molecule, potentially influencing its fit within the pharmacophore and its interaction with the target protein. The molecular hybridization strategy, which combines pharmacophores from different bioactive molecules, has been a successful approach in designing new derivatives with improved affinity and efficacy. nih.gov

In Vivo Efficacy and Pharmacodynamic Studies

Data on the in vivo efficacy and pharmacodynamic studies specifically for this compound are limited in the provided search results. However, general insights can be drawn from studies on related phthalazinone derivatives and other nitro-substituted compounds.

The in vivo efficacy of a drug candidate is a critical step in its development, providing information on its performance in a living organism. nih.gov For anticancer agents, this often involves testing in animal models of cancer to assess their ability to inhibit tumor growth. nih.gov For instance, in a study on novel oxadiazol-phthalazinone derivatives, the compounds were shown to act through various molecular mechanisms, including the induction of apoptosis and cell cycle arrest. rsc.org These derivatives also demonstrated the ability to reduce the concentration of key enzymes involved in cell proliferation, such as MAP kinases and Topoisomerase II. rsc.org

Pharmacodynamic studies investigate what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. For nitro-substituted compounds, their biological activity can be influenced by their metabolic activation. For example, some nitro-substituted aroylhydrazones have shown selective antiproliferative activity, with their effects being dependent on the specific cell line. nih.gov

The development of new therapeutic agents often involves optimizing their pharmacokinetic and pharmacodynamic profiles to ensure they reach their target in sufficient concentrations to be effective without causing undue toxicity. nih.gov While detailed in vivo data for this compound is not available, the broader research on phthalazinones and nitroaromatic compounds suggests that this class of molecules holds therapeutic potential that warrants further investigation in preclinical and clinical settings.

Advanced Applications and Future Research Trajectories for 7 Nitrophthalazin 1 2h One

Applications in Advanced Materials Science and Engineering

The unique chemical structure of 7-Nitrophthalazin-1(2H)-one, featuring a fused heterocyclic ring system and a nitro functional group, suggests its potential as a versatile building block in materials science.

Precursors for Dyes and Pigments

Aromatic nitro compounds have historically been important intermediates in the synthesis of a wide variety of dyes and pigments. researchgate.net The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce azo dyes. youtube.com The phthalazinone core itself can act as a chromophore, and the presence of the nitro group at the 7-position can influence the color and dyeing properties of the resulting dye molecules. The synthesis of novel acid and mordant acid azo dyes often involves the coupling of diazonium salts of various aromatic amines, a pathway for which an amino derivative of this compound could be a suitable precursor. semanticscholar.org The specific shade and fastness properties of such dyes would depend on the final molecular structure achieved after coupling. semanticscholar.org

Role in Analytical Chemistry as Derivatizing Agents

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to enhance the detectability of analytes. This process involves chemically modifying a compound to introduce a chromophore or fluorophore, making it more amenable to UV-Visible or fluorescence detection. While specific applications of this compound as a derivatizing agent are not reported, its chemical structure suggests potential in this area. The phthalazinone nucleus could be functionalized to react with specific classes of analytes, thereby "tagging" them for enhanced detection.

Rational Design and Synthesis of Next-Generation this compound Analogues

The rational design of new molecules is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy and minimize side effects. nih.gov The phthalazinone scaffold is a privileged structure in drug discovery, with derivatives showing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net

The synthesis of phthalazinone derivatives often involves the cyclization of 2-acylbenzoic acids with hydrazine (B178648) derivatives. longdom.org For this compound, this would likely involve a nitrated 2-acylbenzoic acid precursor. The design of next-generation analogues could involve several strategies:

Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be a site for metabolic reduction, which can be exploited in the design of prodrugs, particularly for targeting hypoxic tumor environments. mdpi.comsvedbergopen.com However, the potential toxicity associated with nitroaromatics necessitates careful structural modification to balance efficacy and safety. acs.orgscielo.br

Substitution at Other Positions: Introducing various substituents on the phthalazinone ring can significantly alter the biological activity. Structure-activity relationship (SAR) studies on other phthalazinones have shown that substitution at the 4-position can lead to potent enzyme inhibitors. nih.gov

Hybrid Molecules: Combining the this compound scaffold with other pharmacophores is a common strategy in drug design to create hybrid molecules with potentially enhanced or dual activities. nih.gov

| Design Strategy | Rationale | Potential Outcome |

| Nitro Group Modification | Prodrug design for targeted therapy. | Enhanced efficacy in hypoxic conditions. |

| Ring Substitution | Modulate biological activity and physicochemical properties. | Improved potency and selectivity. |

| Molecular Hybridization | Combine pharmacophoric features for synergistic effects. | Dual-acting agents or enhanced activity. |

Potential in Drug Repurposing and Combination Therapeutic Strategies

Drug repurposing, the identification of new uses for existing drugs, offers a faster and more cost-effective route to new therapies. While this compound is not an approved drug, its core scaffold is present in marketed pharmaceuticals. researchgate.net Should this compound or its close analogues exhibit interesting biological activities, they could be candidates for repurposing studies.

Combination therapy, the use of multiple drugs to treat a single disease, is a standard of care in many areas, including cancer. mdpi.com The rationale is to target multiple pathways, overcome drug resistance, and reduce toxicity by using lower doses of each agent. Phthalazinone derivatives, particularly PARP inhibitors like olaparib, are already used in combination therapies. researchgate.net The potential of this compound in a combination regimen would depend on its specific mechanism of action and its synergistic or additive effects with other therapeutic agents. The presence of the nitro group could offer unique opportunities, for instance, in combination with therapies that are more effective in a reduced oxygen environment, which can be induced by some cancer treatments. nih.govmdpi.com

Emerging Areas of Research for Phthalazinone-Based Compounds

The versatility of the phthalazinone scaffold continues to drive research into new applications. researchgate.net Current research is expanding beyond the well-established areas of oncology and cardiovascular disease. Some emerging areas where phthalazinone-based compounds are being investigated include:

Neurodegenerative Diseases: The diverse biological activities of phthalazinones make them interesting candidates for neuropharmacological targets.

Infectious Diseases: The development of new antimicrobial and antiparasitic agents is a global health priority, and heterocyclic compounds like phthalazinones are being explored for this purpose. nih.gov

Immunomodulation: The modulation of the immune system is a key therapeutic strategy for a range of diseases, from autoimmune disorders to cancer, and phthalazinone derivatives are being rationally designed to target components of the immune system. nih.gov

Contemporary Challenges and Future Opportunities in Phthalazinone Chemical Research

Despite the significant progress in the chemistry and pharmacology of phthalazinones, several challenges and opportunities remain.

Challenges:

Synthesis of Diverse Derivatives: Developing efficient and sustainable synthetic methods to access a wide range of substituted phthalazinones remains an important goal. nih.gov

Toxicity of Nitro-aromatic Compounds: The potential for mutagenicity and genotoxicity associated with nitro-aromatic compounds requires careful evaluation and mitigation through rational design. acs.orgscielo.br

Understanding Mechanisms of Action: For many bioactive phthalazinones, the precise molecular targets and mechanisms of action are not fully understood.

Future Opportunities:

Targeted Drug Delivery: The development of phthalazinone-based compounds as prodrugs or as part of targeted drug delivery systems holds significant promise. mdpi.com

New Therapeutic Targets: The continued exploration of the chemical space around the phthalazinone scaffold is likely to yield compounds with novel biological activities against new therapeutic targets.

Materials Science Applications: The potential of phthalazinones as functional materials, including as dyes, pigments, and electronic materials, is an area that warrants further investigation.

Q & A

Q. What are the recommended synthetic routes for 7-Nitrophthalazin-1(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitration of phthalazinone precursors under controlled conditions. Key steps include:

- Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration or decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in purification .

- Purity Control : Monitor reactions via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and the lactam NH (δ ~10–12 ppm, broad singlet) .

- ¹³C NMR : The carbonyl (C=O) appears at δ ~160–165 ppm, while nitro group carbons resonate at δ ~140–150 ppm .

- FTIR : Confirm lactam C=O stretch (~1680–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks matching the molecular formula (C₈H₅N₃O₃) .

Q. How can researchers assess the thermal stability and solubility profile of this compound for experimental design?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min) to identify decomposition temperatures (>200°C indicates stability for most reactions) .

- Solubility Testing : Use a solvent matrix (e.g., DMSO, ethanol, water) with UV-Vis quantification. Note limited aqueous solubility but high solubility in DMSO (~50 mg/mL) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound in catalytic or pharmacological applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or COMSOL Multiphysics to model HOMO-LUMO gaps, electrostatic potentials, and nitro group electron-withdrawing effects .

- Molecular Docking : AutoDock Vina can simulate interactions with biological targets (e.g., enzymes), prioritizing binding affinity scores for anti-parasitic or anticancer studies .

Q. How should researchers resolve contradictions in reported biological activities of phthalazinone derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, C. albicans) to differentiate selective toxicity .

- Mechanistic Studies : Use flow cytometry (apoptosis assays) and ROS detection kits to distinguish between direct cytotoxicity and secondary oxidative stress effects .

Q. What factorial design approaches are optimal for studying substituent effects on this compound’s pharmacological activity?

- Methodological Answer :

- 2³ Factorial Design : Vary substituents (e.g., nitro position, alkyl groups) while controlling temperature, solvent, and catalyst load. Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Optimize reaction time and stoichiometry for derivatives with enhanced bioactivity .

Q. How can AI-driven tools enhance the synthesis and analysis of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.